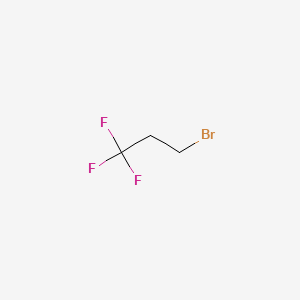

4-ブロモ-3,5-ジフルオロアニリン

概要

説明

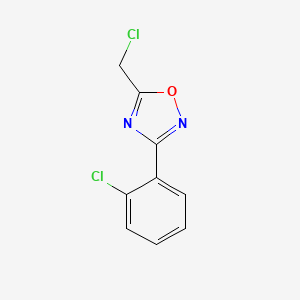

4-Bromo-3,5-difluoroaniline is a compound that is part of a broader class of bromoanilines, which are aromatic compounds containing a bromine atom attached to an aniline moiety. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. The presence of bromine and fluorine atoms in these compounds can significantly influence their reactivity and physical properties, making them valuable in various chemical transformations.

Synthesis Analysis

The synthesis of bromoaniline derivatives can be achieved through several methods. For instance, a synthesis method for a related compound, 4-chloro-2,5-difluorobenzoic acid, involves a Sandmeyer reaction, followed by bromination and a Grignard reaction, with the bromination step optimized for temperature and time to achieve a high purity product . Similarly, 4-bromo-3-methylanisole, another related compound, can be synthesized using a continuous homogeneous bromination technology in a modular microreaction system, which offers advantages over traditional batch processes in terms of selectivity and reaction conditions . These methods highlight the importance of optimizing reaction conditions to achieve high yields and purity in the synthesis of brominated aromatic compounds.

Molecular Structure Analysis

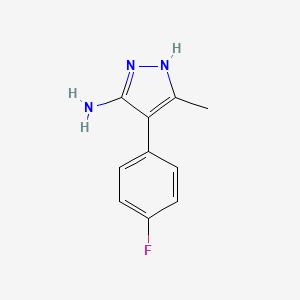

The molecular structure of bromoaniline derivatives can be elucidated using various analytical techniques. X-ray crystallography has been used to determine the crystal structures of dihydrogen hexafluorosilicate monohydrates of p-bromoaniline, revealing that these compounds form orthorhombic crystals with specific unit cell parameters and are cross-linked by ionic forces and hydrogen bonds . Additionally, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, synthesized from p-bromoaniline, was investigated using X-ray crystallography, NMR, MS, and IR techniques, providing detailed information about the arrangement of atoms and the presence of hydrogen bonding .

Chemical Reactions Analysis

Bromoaniline derivatives can undergo various chemical reactions, making them versatile intermediates. For example, regiospecific allylic bromination has been used to synthesize a series of brominated ketones, which are useful in heterocyclic synthesis . The preparation of 1,3-dibromo-1,1-difluoro-2-propanone, a synthon used for the first time in a reaction with aromatic amines and sodium thiocyanate, leads to thiazoles with a bromodifluoromethyl group at the C4 position, demonstrating the potential for further transformations such as Br/F exchange . Additionally, a photocatalytic reaction involving N-aryl amino acids and 2-bromo-3,3,3-trifluoropropene has been used to synthesize 4-(difluoromethylidene)-tetrahydroquinolines, showcasing the utility of bromoaniline derivatives in photoredox chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoaniline derivatives are influenced by the presence of bromine and fluorine atoms. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The introduction of these halogens can also impact the compound's electronic properties, such as electron-withdrawing or -donating effects, which in turn can influence the reactivity of the compound in various chemical reactions. The specific properties of 4-bromo-3,5-difluoroaniline would be expected to reflect these general trends, although the exact values would need to be determined experimentally.

科学的研究の応用

プロテオミクス研究

4-ブロモ-3,5-ジフルオロアニリン: は、タンパク質の大規模な研究、特にその構造と機能を扱うプロテオミクスで使用されます。 この化合物は、プロテオミクス研究の専門製品として、タンパク質の同定と定量、タンパク質の相互作用と修飾の理解を支援します .

環境化学

最後に、この化合物の環境との相互作用を研究することで、その分解、残留性、生態系への潜在的な影響を理解することができます。

これらの用途はそれぞれ、4-ブロモ-3,5-ジフルオロアニリン の独自の化学構造を利用しており、この構造には、アミン基を持つ芳香族環に結合した臭素原子と2つのフッ素原子が含まれています。 この構造は、幅広い化学反応と相互作用を可能にし、科学研究における汎用性の高いツールとなっています .

Safety and Hazards

4-Bromo-3,5-difluoroaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation are recommended .

作用機序

Target of Action

4-Bromo-3,5-difluoroaniline is a chemical compound used in organic synthesis . It’s important to note that the targets can vary depending on the specific context of the chemical’s use, such as the type of organism, cell type, and environmental conditions.

Mode of Action

The mode of action of 4-Bromo-3,5-difluoroaniline is not explicitly documented. As a halogenated aniline derivative, it may participate in various chemical reactions, contributing to the synthesis of complex organic molecules. The bromine and fluorine substituents on the aromatic ring can potentially influence the compound’s reactivity and interaction with other molecules .

Biochemical Pathways

Given its use in organic synthesis, it’s likely that its primary role is in the formation of new compounds rather than directly interacting with biological pathways .

Result of Action

As a chemical used in organic synthesis, its primary role is likely in the formation of new compounds .

Action Environment

The action, efficacy, and stability of 4-Bromo-3,5-difluoroaniline can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the reaction environment. For instance, it should be stored in a dry, cool, and well-ventilated place .

特性

IUPAC Name |

4-bromo-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKUSFDAHRASGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371237 | |

| Record name | 4-Bromo-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203302-95-8 | |

| Record name | 4-Bromo-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-3,5-DIFLUOROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient synthetic route for N-[(4-Bromo-3,5-difluorine)phenyl]maleimide and what are the optimal reaction conditions?

A1: N-[(4-Bromo-3,5-difluorine)phenyl]maleimide can be efficiently synthesized through a solvent azeotropic method using maleic anhydride and 4-bromo-3,5-difluoroaniline. [] This method utilizes p-toluene sulfonic acid as a catalyst and a toluene/DMF solvent mixture. Optimal reaction conditions, determined through optimization studies, are as follows:

Q2: What spectroscopic techniques were used to confirm the structure of N-[(4-Bromo-3,5-difluorine)phenyl]maleimide and N-[(4-Bromo-3,5-Difluorine)Phenyl]acrylamide?

A2: The structures of both synthesized compounds were confirmed using a combination of spectroscopic techniques:

- FTIR (Fourier-transform infrared spectroscopy): This technique provides information about the functional groups present in the molecules. [, ]

- ¹H NMR (proton nuclear magnetic resonance spectroscopy): ¹H NMR elucidates the hydrogen atom environments within the molecule. [, ]

- ¹³C NMR (carbon-13 nuclear magnetic resonance spectroscopy): ¹³C NMR provides insights into the carbon atom environments within the molecule. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)